Desmethylene Oxobexarotene-13C4 Methyl Ester is a synthetic compound derived from the retinoid class of compounds, which are known for their role in regulating gene expression and cellular differentiation. This compound is a stable isotope-labeled version of Desmethylene Oxobexarotene, which is itself a derivative of Bexarotene, a drug primarily used for the treatment of certain types of cancer, particularly cutaneous T-cell lymphoma. The introduction of the stable isotope carbon-13 in its structure allows for enhanced tracking and analysis in biological studies.
Desmethylene Oxobexarotene-13C4 Methyl Ester can be sourced from specialized chemical suppliers. It is often available as a reference standard for research purposes. Companies such as LGC Standards and Hexon Synth provide this compound for purchase, indicating its relevance in scientific research and potential applications in pharmacology and biochemistry .
This compound falls under the classification of organic compounds, specifically within the category of retinoids. It is also classified as a methyl ester due to the presence of the ester functional group formed from methanol and carboxylic acid.
The synthesis of Desmethylene Oxobexarotene-13C4 Methyl Ester typically involves multi-step organic reactions that may include:
The synthesis may require careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity. Advanced techniques such as chromatography are often employed to purify the final product.
The molecular structure of Desmethylene Oxobexarotene-13C4 Methyl Ester features a complex arrangement typical of retinoids, including multiple double bonds and a cyclic structure. The presence of carbon-13 isotopes is incorporated into specific positions within the carbon skeleton.
Desmethylene Oxobexarotene-13C4 Methyl Ester participates in various chemical reactions typical for retinoids, including:
Desmethylene Oxobexarotene-13C4 Methyl Ester exerts its biological effects primarily through modulation of nuclear receptors, particularly retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors play crucial roles in gene expression related to cell growth and differentiation.
Research indicates that compounds like Desmethylene Oxobexarotene can induce apoptosis in cancer cells and modulate pathways involved in tumorigenesis. The isotopic labeling aids in tracing metabolic pathways and understanding pharmacokinetics.
Relevant analyses often include spectroscopic methods (NMR, MS) to confirm structure and purity.
Desmethylene Oxobexarotene-13C4 Methyl Ester is utilized primarily in research settings for:
Stable isotopes like 13C serve as non-radioactive tracers in drug metabolism studies, offering high detection sensitivity in mass spectrometry-based assays. Desmethylene Oxobexarotene-13C4 Methyl Ester (MW: 368.45 g/mol) exemplifies this application, where isotopic labeling allows:
Table 1: Isotopic Properties of Desmethylene Oxobexarotene Derivatives
Property | Unlabeled Compound | 13C4-Labeled Analog |
---|---|---|
Molecular Formula | C24H28O2 | C2013C4H28O3 |
CAS Number | 153559-45-6 | 1391054-72-0 |
Molecular Weight (g/mol) | 348.48 | 368.45 |
Key Applications | Reference standard | Metabolic tracer, quantification standard |
This compound’s synthesis (Product Code: TRC-D291137) adheres to Good Manufacturing Practice (GMP) for isotopologue purity, ensuring reliability in regulatory bioanalysis [1].
Desmethylene Oxobexarotene-13C4 Methyl Ester retains the core pharmacophore of bexarotene—a tetramethyl-tetralin group linked to a benzoic acid derivative—but features strategic modifications:
[13CH3]C1([13CH3])CCC([13CH3])([13CH3])...
), minimizing interference with RXR binding domains while enabling MS detection [1] [3]. Functionally, it serves as a probe for bexarotene’s mechanism, which involves RXR-mediated transcription regulation. Activation of RXRs induces apoptosis in malignant T-cells and inhibits pro-survival pathways like NF-κB—effects critical in cutaneous T-cell lymphoma (CTCL) treatment [2] [6].
Bexarotene (Targretin®), approved in 1999, pioneered RXR-targeted oncology therapeutics. Derivatives like Desmethylene Oxobexarotene emerged to address pharmacological limitations:
Table 2: Evolution of Bexarotene-Based Compounds
Generation | Key Compounds | Primary Innovation | Research Impact |
---|---|---|---|
First (1999) | Bexarotene | RXR-specific agonism | FDA approval for CTCL |
Second (2005) | Bexarotene methyl ester | Enhanced membrane permeability | Improved cellular uptake studies |
Third (2010) | Desmethylene Oxobexarotene-13C4 Methyl Ester | Metabolic tracing + structural modification | Quantitative pathway mapping |
Current research leverages this derivative to dissect retinoid signaling in non-CTCL malignancies, including breast and lung cancers [5] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0